

Application Notes and Protocols: Co-immunoprecipitation of COH29 with RRM2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rnr inhibitor COH29*

Cat. No.: *B606759*

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Introduction

Ribonucleotide Reductase (RNR) is a critical enzyme for de novo synthesis of deoxyribonucleotides, essential for DNA replication and repair. The RNR holoenzyme consists of a large subunit (RRM1) and a small subunit (RRM2 or RRM2B).[1] RRM2 is a key player in cell cycle progression and its overexpression is linked to tumor growth, metastasis, and drug resistance in various cancers, making it a compelling target for anticancer therapies.[1][2] COH29 is a small molecule inhibitor that has been identified to interfere with the formation of the RNR holoenzyme by interacting with RRM2.[3] Understanding the molecular interaction between COH29 and RRM2 is crucial for the development of novel cancer therapeutics. This document provides detailed protocols for the co-immunoprecipitation of COH29 with the RRM2 protein, enabling researchers to investigate this interaction in a laboratory setting.

Quantitative Data: COH29 and RRM2 Interaction

The following table summarizes the binding affinity of COH29 with human RRM2 (hRRM2) as determined by surface plasmon resonance (SPR).

| Interacting Molecules | K D ($\mu\text{mol/L}$) | Technique |
|--|---------------------------|-----------|
| COH29 and immobilized full-length hRRM2 | 0.0 - 50.0 | SPR |
| hRRM1 and immobilized hRRM2 | 0.07844 | SPR |
| COH29 and 0.5 $\mu\text{mol/L}$ hRRM1 with immobilized hRRM2 | 0.0 - 50.0 | SPR |

Table 1: Binding affinities of COH29 and hRRM1 with hRRM2. Data extracted from a study on the interference of COH29 with the RRM1-RRM2 interaction.[3]

Experimental Protocols

Co-immunoprecipitation (Co-IP) of COH29-Biotin with RRM2

This protocol describes the co-immunoprecipitation of a biotin-labeled COH29 compound with endogenous or overexpressed RRM2 from cell lysates. A biotin tag on COH29 allows for precipitation using streptavidin-coated beads.

Materials:

- Cells expressing RRM2 (e.g., HeLa, HCT-116)
- COH29-Biotin conjugate
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
- Streptavidin-coated magnetic beads (or agarose beads)
- Anti-RRM2 antibody (for Western blotting)

- Secondary antibody (HRP-conjugated)
- SDS-PAGE gels
- PVDF membrane
- Chemiluminescent substrate
- Phosphate-Buffered Saline (PBS)
- Cell scraper

Protocol:

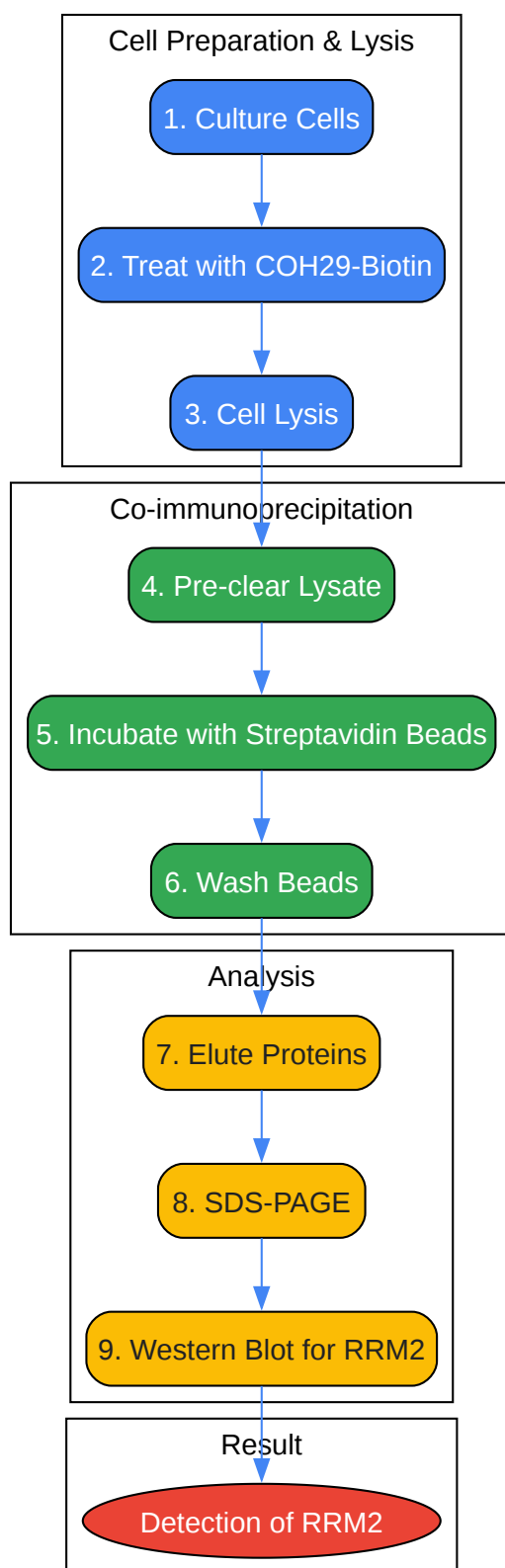
- Cell Culture and Treatment:
 - Culture cells to 70-80% confluency.
 - Treat cells with COH29-Biotin at a desired concentration (e.g., 10-50 μ M) for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20 μ L of streptavidin-coated beads to the clarified lysate.

- Incubate for 1 hour at 4°C on a rotator.
- Pellet the beads by centrifugation or using a magnetic rack.
- Transfer the supernatant to a new tube.
- Co-immunoprecipitation:
 - Add a fresh aliquot of streptavidin-coated beads (e.g., 30 µL of slurry) to the pre-cleared lysate.
 - Incubate overnight at 4°C on a rotator.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
 - Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
 - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Western Blotting:
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against RRM2 overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Develop the blot using a chemiluminescent substrate and image the results.

Visualizations

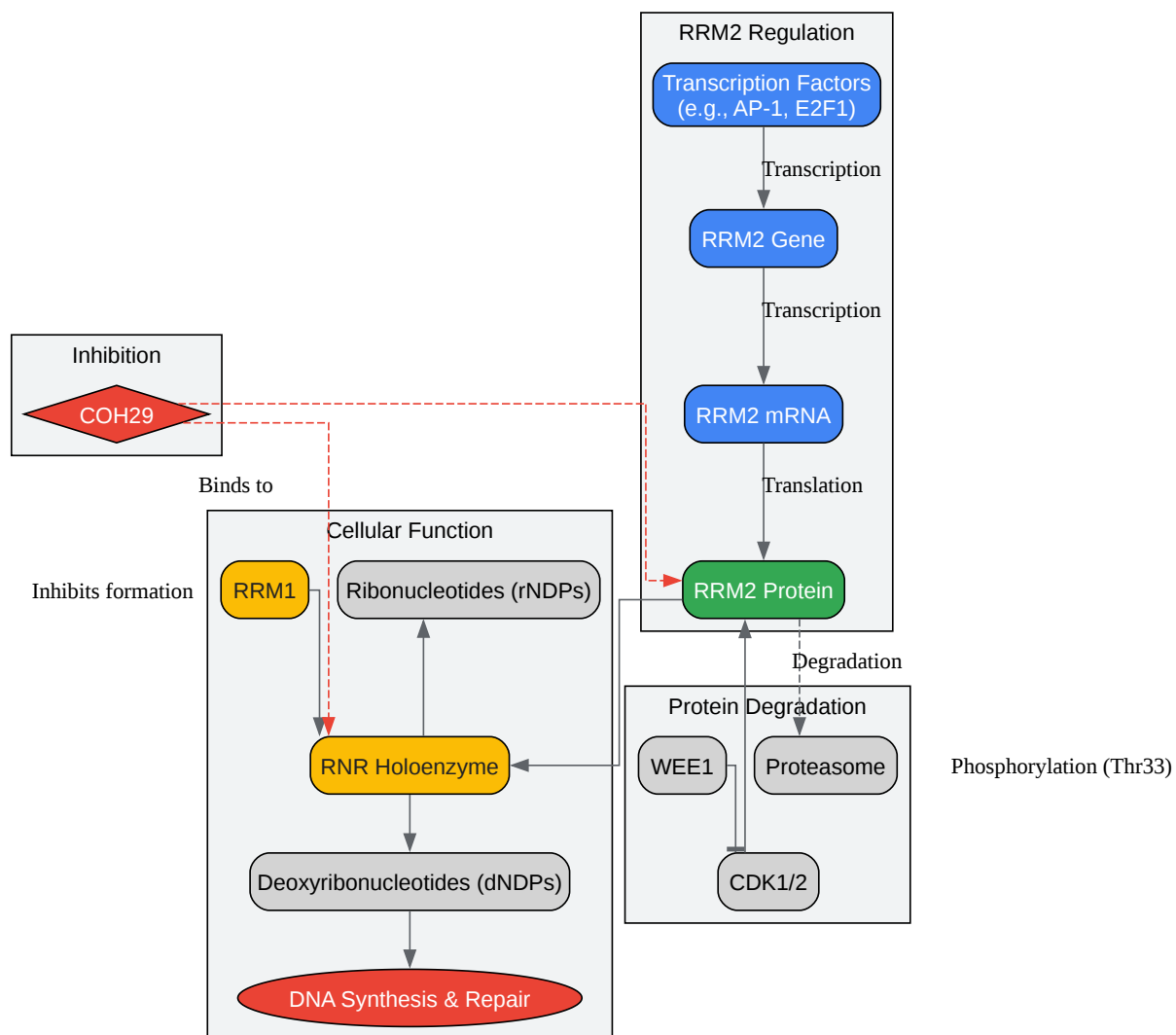
Experimental Workflow



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Co-immunoprecipitation workflow for COH29 and RRM2.

RRM2 Signaling and Regulation Pathway



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Simplified overview of RRM2 regulation and its role in DNA synthesis.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Co-immunoprecipitation of COH29 with RRM2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606759#co-immunoprecipitation-of-coh29-with-the-rrm2-protein]

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